3-(2-Bromo-5-chlorophenyl)cyclobutanone
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Overview
Description
3-(2-Bromo-5-chlorophenyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a 2-bromo-5-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-chlorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-chlorophenyl)cyclobutanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted cyclobutanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(2-Bromo-5-chlorophenyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)cyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-5-chlorophenyl)propanoic acid
- 3-(2-Bromo-5-chlorophenyl)ethanol
- 3-(2-Bromo-5-chlorophenyl)acetone
Uniqueness
3-(2-Bromo-5-chlorophenyl)cyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H8BrClO |
---|---|
Molecular Weight |
259.52 g/mol |
IUPAC Name |
3-(2-bromo-5-chlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H8BrClO/c11-10-2-1-7(12)5-9(10)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |
InChI Key |
HWIMOIIFLDJWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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